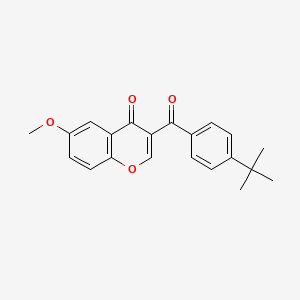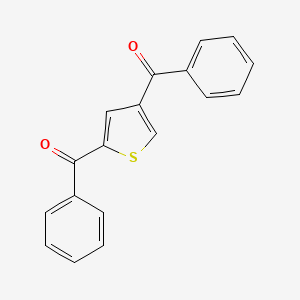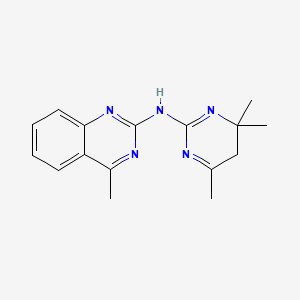
2-(1-methylhydrazino)-4,6-di-1-piperidinyl-1,3,5-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-methylhydrazino)-4,6-di-1-piperidinyl-1,3,5-triazine (MPTP) is a chemical compound that has been extensively studied for its potential use in scientific research. MPTP is a triazine derivative and has been shown to have a variety of biochemical and physiological effects.
作用機序
2-(1-methylhydrazino)-4,6-di-1-piperidinyl-1,3,5-triazine is converted to 1-methyl-4-phenylpyridinium ion (MPP+) by MAO-B. MPP+ is then taken up by dopamine neurons in the brain, where it inhibits mitochondrial respiration and leads to cell death. This mechanism is similar to the mechanism by which the pesticide rotenone induces Parkinson's disease.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase dopamine release in the striatum, which is the part of the brain that is affected in Parkinson's disease. This compound has also been shown to decrease the number of dopamine neurons in the substantia nigra, which is another hallmark of Parkinson's disease.
実験室実験の利点と制限
2-(1-methylhydrazino)-4,6-di-1-piperidinyl-1,3,5-triazine has several advantages for lab experiments. It is a potent and selective inhibitor of MAO-B, which makes it a useful tool for studying the role of MAO-B in dopamine metabolism. This compound also induces Parkinson's disease-like symptoms in animal models, which makes it a useful tool for studying the disease. However, this compound has several limitations. It is toxic and can cause irreversible damage to dopamine neurons in the brain. It also has a short half-life, which makes it difficult to use in long-term experiments.
将来の方向性
There are several future directions for research on 2-(1-methylhydrazino)-4,6-di-1-piperidinyl-1,3,5-triazine. One direction is to develop new treatments for Parkinson's disease based on the mechanism of action of this compound. Another direction is to study the role of MAO-B in other neurological disorders. Finally, there is a need for new compounds that are less toxic than this compound but have similar effects on dopamine metabolism.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential use in scientific research. It has been shown to be a potent inhibitor of MAO-B and has been used to induce Parkinson's disease-like symptoms in animal models. This compound has several advantages for lab experiments, but also has several limitations. There are several future directions for research on this compound, including the development of new treatments for Parkinson's disease and the study of the role of MAO-B in other neurological disorders.
合成法
2-(1-methylhydrazino)-4,6-di-1-piperidinyl-1,3,5-triazine can be synthesized by reacting 2,4,6-trichloro-1,3,5-triazine with 1-methylhydrazine and 1-piperidinylamine. The reaction is carried out in the presence of a base such as sodium carbonate or potassium carbonate. The product is then purified by recrystallization.
科学的研究の応用
2-(1-methylhydrazino)-4,6-di-1-piperidinyl-1,3,5-triazine has been used in a variety of scientific research applications. It has been shown to be a potent inhibitor of monoamine oxidase-B (MAO-B), an enzyme that is involved in the metabolism of dopamine. This compound has been used to induce Parkinson's disease in animal models, which has led to a better understanding of the disease and the development of new treatments.
特性
IUPAC Name |
1-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]-1-methylhydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N7/c1-19(15)12-16-13(20-8-4-2-5-9-20)18-14(17-12)21-10-6-3-7-11-21/h2-11,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKWVWXGSXCTSQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC(=NC(=N1)N2CCCCC2)N3CCCCC3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 1-[(phenylthio)acetyl]-4-piperidinecarboxylate](/img/structure/B5719679.png)
![2-[(3-chlorophenoxy)methyl]-5-[(4-pyridinylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5719682.png)
![methyl 4-methyl-3-({[(2-phenylethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5719689.png)
![4-methyl-3-(4-nitrophenyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazole](/img/structure/B5719690.png)

![2-[4-(methylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B5719702.png)

![4-[5-(4-formyl-2-methoxyphenoxy)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B5719718.png)

![N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-phenylacetamide](/img/structure/B5719736.png)


